
1,3-Dioxane, 5-methylene-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylene-2-(p-tolyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can be incorporated into the industrial production process to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylene-2-(p-tolyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The methylene group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. The reactions are typically conducted at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a building block in organic synthesis
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxane ring structure is found in several natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Medicine: Research has shown that derivatives of 5-Methylene-2-(p-tolyl)-1,3-dioxane exhibit antimicrobial, antifungal, and anticancer activities. These derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: In the industrial sector, 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a precursor in the synthesis of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Methylene-2-(p-tolyl)-1,3-dioxane and its derivatives depends on the specific biological target and the nature of the functional groups present in the molecule. In general, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors, resulting in the observed biological activities.
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A simple dioxane compound without the methylene and p-tolyl groups.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 2-position.
4-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 4-position.
Uniqueness: 5-Methylene-2-(p-tolyl)-1,3-dioxane is unique due to the presence of both the methylene group and the p-tolyl group. These functional groups impart specific chemical properties to the compound, such as increased reactivity and the ability to undergo various chemical transformations. Additionally, the presence of the p-tolyl group enhances the compound’s potential for biological activity, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-methylidene-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-11(6-4-9)12-13-7-10(2)8-14-12/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
AMPINRSSSGTJTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2OCC(=C)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




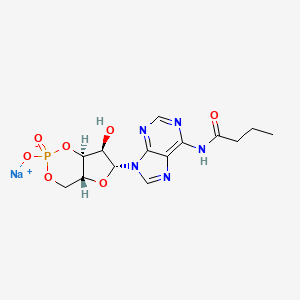


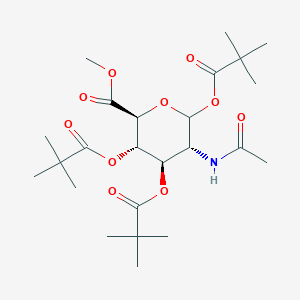


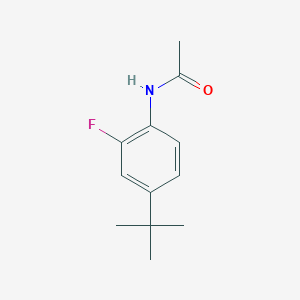

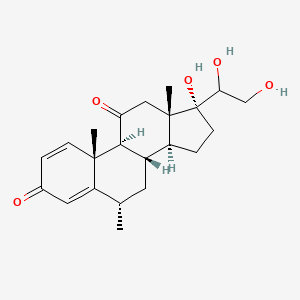
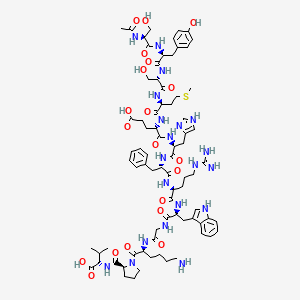
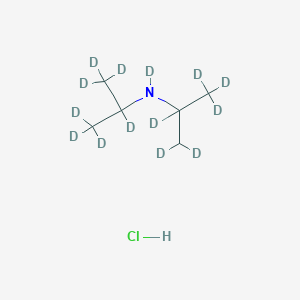
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
